molecular formula C16H24N2O4S B7686319 N-(tert-butyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-(tert-butyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Cat. No. B7686319
M. Wt: 340.4 g/mol
InChI Key: QMKHKVZIWIRYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is a chemical compound commonly known as BPTES. It is a selective inhibitor of glutaminase, an enzyme that catalyzes the hydrolysis of glutamine to glutamate. BPTES has been studied for its potential use in cancer therapy, as cancer cells have been shown to rely heavily on glutamine metabolism for their survival.

Mechanism of Action

BPTES works by inhibiting the activity of glutaminase, an enzyme that catalyzes the hydrolysis of glutamine to glutamate. Glutamate is an important precursor for the synthesis of several important molecules, including nucleotides, amino acids, and neurotransmitters. By inhibiting glutaminase, BPTES disrupts the metabolic pathways that cancer cells rely on for their survival.
Biochemical and Physiological Effects:
BPTES has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by disrupting glutamine metabolism, and has been shown to induce apoptosis (programmed cell death) in cancer cells. BPTES has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for use in lab experiments. It is a selective inhibitor of glutaminase, meaning that it specifically targets the enzyme without affecting other metabolic pathways. This allows researchers to study the effects of glutaminase inhibition on cancer cells without confounding factors. However, BPTES has several limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, it has a short half-life in vivo, which can limit its effectiveness as a cancer therapy.

Future Directions

There are several future directions for research on BPTES. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of research is the use of BPTES in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, researchers are investigating the role of glutaminase inhibition in other diseases, such as neurodegenerative disorders and metabolic diseases.

Synthesis Methods

The synthesis of BPTES involves several steps, starting with the reaction of tert-butylamine with 4-chlorobenzenesulfonyl chloride to form N-(tert-butyl)-4-chlorobenzenesulfonamide. This intermediate is then reacted with 4-(pyrrolidin-1-yl)phenol to form N-(tert-butyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.

Scientific Research Applications

BPTES has been extensively studied for its potential use in cancer therapy. Glutaminase inhibition has been shown to selectively target cancer cells, as they have a higher dependence on glutamine metabolism than normal cells. BPTES has been shown to be effective in inhibiting the growth of several types of cancer cells, including breast, lung, and prostate cancer.

properties

IUPAC Name

N-tert-butyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-16(2,3)17-15(19)12-22-13-6-8-14(9-7-13)23(20,21)18-10-4-5-11-18/h6-9H,4-5,10-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKHKVZIWIRYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204286
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.